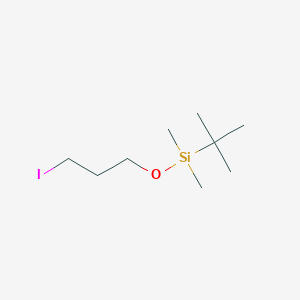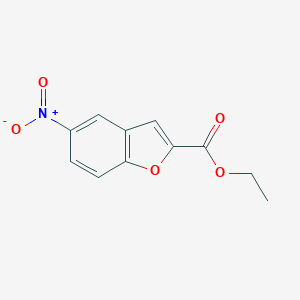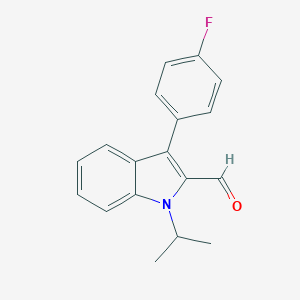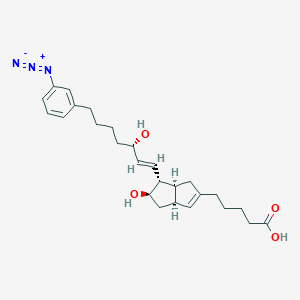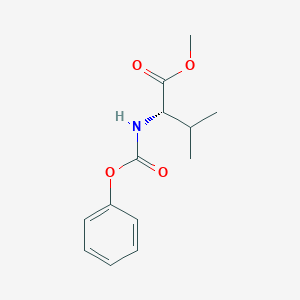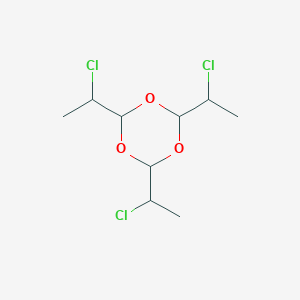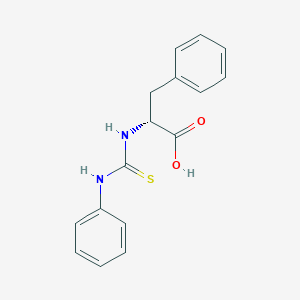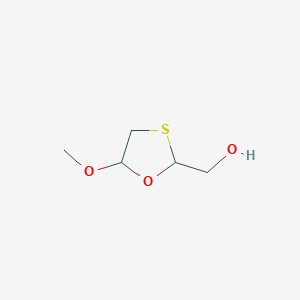
(5-Methoxy-1,3-oxathiolan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1,3-oxathiolan-2-yl)methanol, commonly known as MEM, is a chemical compound that has been widely used in scientific research. It is a cyclic sulfite ester that has been found to possess unique properties, making it a valuable tool for various applications in chemistry and biology. In
Mecanismo De Acción
The mechanism of action of MEM is not fully understood. However, it has been proposed that MEM acts as a sulfonating agent by reacting with nucleophilic groups, such as hydroxyl groups, to form sulfonate esters. This modification of the compound can alter its properties, such as its solubility and reactivity.
Efectos Bioquímicos Y Fisiológicos
MEM has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and acetylcholinesterase. MEM has also been found to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, MEM has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MEM in lab experiments has several advantages. Its ability to act as a sulfonating agent allows for the modification of various compounds, providing a means for their separation and purification. Additionally, its unique properties, such as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to the use of MEM. Its mechanism of action is not fully understood, and its effects on certain biological systems may be unpredictable.
Direcciones Futuras
There are several future directions for research on MEM. One area of research could focus on the development of MEM derivatives with improved properties, such as increased solubility and reactivity. Additionally, further studies could be conducted to elucidate the mechanism of action of MEM and its effects on various biological systems. MEM could also be further explored as a potential therapeutic agent for various diseases, such as inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of MEM involves the reaction of 2-methoxyethanol with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with sodium hydroxide to form the sodium salt, which is further reacted with paraformaldehyde to yield MEM. This method of synthesis has been found to be efficient and relatively simple, making MEM easily accessible for researchers.
Aplicaciones Científicas De Investigación
MEM has been extensively used in scientific research due to its ability to act as a sulfonating agent. It has been used to sulfonate various compounds, including carbohydrates, amino acids, and peptides. This allows for the modification of these compounds, making them more soluble and providing a means for their separation and purification. MEM has also been used in the synthesis of cyclic sulfite esters, which have been found to possess antiviral and antitumor properties.
Propiedades
Número CAS |
146922-46-5 |
|---|---|
Nombre del producto |
(5-Methoxy-1,3-oxathiolan-2-yl)methanol |
Fórmula molecular |
C5H10O3S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
(5-methoxy-1,3-oxathiolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3 |
Clave InChI |
LHBJRSXVTINARH-UHFFFAOYSA-N |
SMILES |
COC1CSC(O1)CO |
SMILES canónico |
COC1CSC(O1)CO |
Sinónimos |
1,3-Oxathiolane-2-methanol,5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



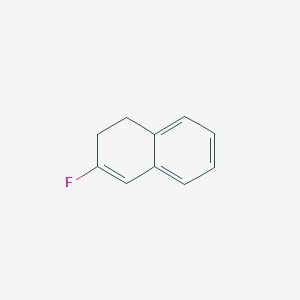
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
